molecular formula C9H10ClNS B2842908 3-Methyl-1-benzothiophen-2-amine hydrochloride CAS No. 13584-56-0

3-Methyl-1-benzothiophen-2-amine hydrochloride

Cat. No. B2842908
CAS RN: 13584-56-0
M. Wt: 199.7
InChI Key: NLAZCFAMAOCTJO-UHFFFAOYSA-N
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Description

3-Methyl-1-benzothiophen-2-amine hydrochloride is a chemical compound with the molecular formula C9H10ClNS . It is also known by its CAS number 13584-56-0 .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-benzothiophen-2-amine hydrochloride is represented by the linear formula C9H10ClNS . For a more detailed structural analysis, it would be beneficial to refer to a reliable chemical database or resource .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1-benzothiophen-2-amine hydrochloride include its molecular weight (200.71 g/mol), and it has a storage temperature of 28 C . For more detailed information, it would be beneficial to refer to a Material Safety Data Sheet (MSDS) or similar resource .

Scientific Research Applications

Antitumor Activities

3-Methyl-1-benzothiophen-2-amine hydrochloride derivatives, particularly 2-(4-aminophenyl)benzothiazoles, have demonstrated potent and selective antitumor activity against a range of cancer cell lines, including breast, ovarian, colon, and renal cells. The mechanism of action, while not fully understood, is believed to involve metabolic transformations such as N-acetylation and oxidation, which are crucial for their biotransformation and uptake in sensitive cell lines, thereby contributing to their selective antitumor efficacy (Chua et al., 1999; Bradshaw et al., 2002).

Synthesis Methodologies

The compound has been used as a precursor or intermediate in the synthesis of various chemical structures. For instance, the synthesis of heterocyclic ketenethioacetal derivatives, involving reactions with nucleophilic reagents, demonstrates its utility in creating a wide range of chemical compounds with potential applications in drug development and materials science (Tominaga et al., 1975).

Material Science

In the context of corrosion inhibition, derivatives of 3-Methyl-1-benzothiophen-2-amine hydrochloride, such as 2-phenyl-benzothiazole derivatives, have been explored for their potential to enhance the corrosion resistance of mild steel in acidic solutions. These derivatives exhibit significant inhibition efficiency, suggesting their applicability in protecting metals from corrosion, which is of great importance in industrial applications (Salarvand et al., 2017).

Safety And Hazards

The safety and hazards associated with 3-Methyl-1-benzothiophen-2-amine hydrochloride are not specified in the sources I found. For safety information, it’s recommended to refer to the compound’s MSDS .

properties

IUPAC Name

3-methyl-1-benzothiophen-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS.ClH/c1-6-7-4-2-3-5-8(7)11-9(6)10;/h2-5H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAZCFAMAOCTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-benzothiophen-2-amine hydrochloride

Synthesis routes and methods

Procedure details

A 5-L 3-neck flask equipped with an overhead mechanical stirrer, N2 inlet/outlet adapter, and thermocouple was charged with 4M HCl in dioxane (3.1 L), compound 306-B (265 g, 1.0 mol) and stirred for 18 h at 22° C. The white precipitate was collected by filtration, washed with diethyl ether (3×500 mL), and dried under house vacuum at 40° C. for 48 h to afford 174 g of compound 757-A as a white solid. 1H-NMR (DMSO-d6): δ 8.7 (br s, 3H), 7.71 (d, 1H), 7.44 (d, 1H), 7.29 (t, 1H), 7.14 (t, 1H), 2.184 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 306-B
Quantity
265 g
Type
reactant
Reaction Step One
Quantity
3.1 L
Type
solvent
Reaction Step One

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